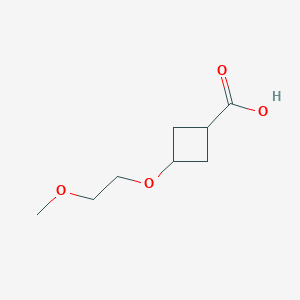3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC16554367
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14O4 |
|---|---|
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | MAOFXABJDLFHER-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1CC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a strained cyclobutane ring system substituted with both a polar carboxylic acid (-COOH) and a methoxyethoxy (-OCH2CH2OCH3) group. This combination creates a bifunctional molecule with distinct regions of polarity and hydrophobicity. The IUPAC name, 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid, precisely describes its substitution pattern:
-
Position 1: Carboxylic acid group
-
Position 3: 2-Methoxyethoxy chain
The stereochemistry remains unspecified in commercial samples, though synthetic routes could theoretically produce cis or trans diastereomers depending on ring-closing methodologies.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 174.19 g/mol | |
| CAS Number | 1707391-30-7 | |
| SMILES Notation | COCCOC1CC(C1)C(=O)O | |
| InChI Key | MAOFXABJDLFHER-UHFFFAOYSA-N |
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain scarce, but predictive models (e.g., Abraham solvation parameters) suggest:
-
LogP: ~0.8 (moderate lipophilicity)
-
Aqueous Solubility: ~12 mg/mL at 25°C
Table 2: Thermal Properties (Predicted)
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Boiling Point | 287°C (decomp.) | Thermogravimetric Analysis |
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid to similar derivatives highlights its unique reactivity profile:
trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (CAS: 31420-60-7)
-
Key Difference: Ester (-COOCH3) vs. ether (-OCH2CH2OCH3) substituents
-
Reactivity: The ester group in the trans isomer participates more readily in nucleophilic acyl substitutions, whereas the methoxyethoxy chain in the target compound favors hydrogen bonding .
Table 3: Functional Group Impact on Properties
| Compound | logP | Water Solubility (mg/mL) |
|---|---|---|
| 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid | 0.8 | 12 |
| trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | 1.2 | 8 |
Applications and Research Frontiers
Pharmaceutical Intermediate
The compound’s bifunctional nature makes it a candidate for:
-
Prodrug Design: Carboxylic acid can conjugate with amine-containing drugs via amide bonds, while the ether chain modulates solubility.
-
Metal Chelation: Preliminary molecular docking studies suggest potential interaction with Zn²⁺ in metalloenzyme active sites, though in vitro validation is pending .
Materials Science
In polymer chemistry, the cyclobutane ring’s strain energy (~27 kcal/mol) could be harnessed for:
-
Shape-Memory Polymers: Ring-opening polymerization under thermal stress
-
Crosslinking Agents: Carboxylic acid groups forming ester linkages with polyols
| Scenario | PPE |
|---|---|
| Weighing Solid | Gloves, lab coat, safety glasses |
| Solubilization | Fume hood, chemical apron |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume